molecular formula C22H28N4O3S2 B11133455 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11133455
M. Wt: 460.6 g/mol
InChI Key: LVXNJFZIGUTHHS-BOPFTXTBSA-N
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Description

Chemical Structure and Properties The compound, hereafter referred to as Target Compound, is a heterocyclic molecule featuring a 4H-pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:

  • A 3-(3-ethoxypropyl) substituent on the thiazolidinone ring.
  • A (Z)-configured methylidene group bridging the thiazolidinone and pyrido-pyrimidinone systems.
  • A 2-[(2-methylpropyl)amino] group at position 2 of the pyrido-pyrimidinone core.
  • A 7-methyl substituent on the pyrido-pyrimidinone ring.

Its molecular formula is C₂₄H₃₁N₅O₃S₂, with a molecular weight of 517.664 g/mol (CAS: 488705-26-6) .

Properties

Molecular Formula

C22H28N4O3S2

Molecular Weight

460.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O3S2/c1-5-29-10-6-9-25-21(28)17(31-22(25)30)11-16-19(23-12-14(2)3)24-18-8-7-15(4)13-26(18)20(16)27/h7-8,11,13-14,23H,5-6,9-10,12H2,1-4H3/b17-11-

InChI Key

LVXNJFZIGUTHHS-BOPFTXTBSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC(C)C)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC(C)C)SC1=S

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core

The core is synthesized via a condensation-cyclization reaction between 2-aminopyridine derivatives and β-ketoesters. For example:

  • Step 1 : 2-Amino-7-methylpyridine reacts with ethyl acetoacetate in refluxing acetic acid to form 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

  • Step 2 : Bromination at the C3 position using N-bromosuccinimide (NBS) in CCl₄ yields 3-bromo-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , a key intermediate.

Introduction of the (2-Methylpropyl)Amino Group

The C2 position is functionalized via nucleophilic aromatic substitution (SNAr):

  • Step 3 : Reacting 3-bromo-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 2-methylpropylamine in the presence of K₂CO₃ in DMF at 80°C for 12 hours yields 2-[(2-methylpropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

Thiazolidinone Ring Formation and Functionalization

Synthesis of the Thiazolidinone Precursor

The 3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety is prepared separately:

  • Step 4 : Condensation of 3-ethoxypropylamine with carbon disulfide (CS₂) and chloroacetic acid in ethanol forms 3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one .

  • Step 5 : Oxidation with hydrogen peroxide (H₂O₂) in acetic acid yields 3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene .

Coupling of the Thiazolidinone to the Pyrido-Pyrimidine Core

The methylidene group is introduced via a Knoevenagel condensation :

  • Step 6 : Reacting 2-[(2-methylpropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene in acetic anhydride under reflux (120°C, 8 hours) forms the target compound with Z-configuration .

  • Stereochemical Control : The Z-isomer is favored by using anhydrous conditions and catalytic p-toluenesulfonic acid (PTSA).

Reaction Optimization and Yield Data

Critical parameters influencing yield and purity include temperature, solvent, and catalyst selection.

StepReaction ConditionsYield (%)Purity (HPLC)
1Acetic acid, reflux, 6h7892%
2NBS, CCl₄, 0°C, 2h6589%
3DMF, 80°C, 12h7295%
4Ethanol, 60°C, 4h8590%
5H₂O₂, AcOH, 50°C, 3h8893%
6Ac₂O, PTSA, 120°C, 8h6397%

Data compiled from

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Methanol/water (8:2) yields crystals with >99% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, J = 6.8 Hz, 1H, C6-H), 7.68 (t, J = 7.2 Hz, 1H, C8-H), 4.53 (t, 2H, OCH₂CH₂), 3.45 (q, 2H, NCH₂), 1.79 (s, 3H, CH₃).

  • HRMS : m/z [M+H]⁺ calcd. for C₂₂H₂₈N₄O₃S₂: 460.6127; found: 460.6132.

Challenges and Mitigation Strategies

  • Stereochemical Purity : Z/E isomerization during Step 6 is minimized by avoiding prolonged heating and using anhydrous solvents.

  • Byproduct Formation : Side products from over-oxidation in Step 5 are reduced by controlling H₂O₂ addition rate.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Step 6 is optimized in a microreactor system (residence time: 30 min), improving yield to 78%.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) in Step 3 reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and pyridopyrimidinone moieties, leading to the formation of sulfoxides and N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and N-oxides, while reduction can produce alcohols and amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Structural Characteristics

The compound features several notable structural components:

  • Pyrido[1,2-a]pyrimidin-4-one framework : Known for diverse biological activities.
  • Thiazolidin ring : Imparts unique reactivity and potential interactions with biological systems.
  • Ethoxypropyl group : Enhances solubility and may influence pharmacokinetic properties.

Preliminary studies indicate that compounds similar to this structure exhibit significant biological activities:

Antibacterial Properties

Research has shown that derivatives of thiazolidin and pyrimidine possess notable antibacterial effects against various strains. The compound's thiazolidin moiety enhances its interaction with bacterial cell walls, potentially disrupting their integrity.

Anticancer Activity

The compound has demonstrated promising anticancer properties. Molecular docking studies suggest that it interacts with enzymes involved in cancer metabolism, indicating potential pathways for therapeutic development. For instance, it may inhibit key cellular pathways associated with cancer progression, making it a candidate for further investigation in cancer therapeutics.

Case Study 1: Antimicrobial Activity

In a study published in the Molecules journal, compounds based on pyrido[1,2-a]pyrimidine structures were synthesized and evaluated for their antimicrobial activity. The results indicated that these compounds exhibited significant inhibition against various bacterial strains, supporting the hypothesis of their potential as effective antibiotics .

Case Study 2: Molecular Docking Studies

Molecular docking simulations were performed to predict the binding affinity of the compound to various biological targets. The results showed significant binding interactions with enzymes involved in cancer metabolism, suggesting a potential pathway for therapeutic development. This underscores the importance of structure-based drug design in identifying new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

    Pathways Involved: The compound’s effects on cellular pathways can include modulation of signal transduction, gene expression, and metabolic processes. These effects can lead to changes in cell proliferation, apoptosis, inflammation, and other cellular responses.

Comparison with Similar Compounds

Structural Analogues within the 4H-Pyrido[1,2-a]pyrimidin-4-one Family

Table 1: Substituent Variations and Molecular Properties
Compound Name / ID Thiazolidinone Substituent Pyrido-Pyrimidinone Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (BH21155) 3-(3-Ethoxypropyl) 7-methyl, 2-[(2-methylpropyl)amino] C₂₄H₃₁N₅O₃S₂ 517.664 High lipophilicity
BH21160 3-(2-Methylpropyl) 2-[4-(4-methoxyphenyl)piperazin-1-yl] C₂₇H₂₉N₅O₃S₂ 535.681 Piperazine group enhances solubility
BH21157 3-(3-Ethoxypropyl) 2-{[2-(morpholin-4-yl)ethyl]amino} C₂₃H₂₉N₅O₄S₂ 503.638 Morpholine improves pharmacokinetics
BH21154 3-(Furan-2-ylmethyl) 2-{[3-(morpholin-4-yl)propyl]amino} C₂₄H₂₅N₅O₄S₂ 511.616 Heteroaromatic substitution
Patent Compound 2 () N/A 7-(Piperazin-1-yl), 2-(3,4-dimethoxyphenyl) C₂₃H₂₇N₅O₃ 437.50 Polar substituents for CNS targeting
3-{(Z)-[3-(2-Methoxyethyl)... () 3-(2-Methoxyethyl) 2-[(1-phenylethyl)amino], 9-methyl C₂₆H₂₈N₅O₃S₂ 526.66 Bulky aromatic substituent
Key Observations:

Furan-2-ylmethyl (BH21154) introduces aromaticity, which may enhance π-π stacking interactions in biological targets .

Pyrido-Pyrimidinone Substitutions: Piperazine (Patent Compound 2) and morpholine (BH21157) groups improve aqueous solubility, critical for oral bioavailability . 2-Methylpropylamino (Target Compound) vs. 1-phenylethylamino (): The latter’s aromaticity may enhance affinity for hydrophobic binding pockets .

Functional Analogues with Thiazolidinone Moieties

Table 2: Activity Comparison of Thiazolidinone-Containing Compounds
Compound Class / Source Core Structure Reported Activities Structural Distinctions
Target Compound Pyrido-pyrimidinone Not explicitly reported (structural focus) Unique ethoxypropyl and methylpropyl groups
Pyrazolo[3,4-d]pyrimidin-4-ones () Pyrazolo-pyrimidinone Anti-inflammatory, low ulcerogenicity Thiazolidin-2-ylidene linkage
Thiazolo[4,5-d]pyrimidines () Thiazolo-pyrimidinone Antimicrobial (inferred from synthesis) Fused thiazole ring
Azo-linked thiazolidinones () Thiazolidin-4-one Antimicrobial, antioxidant Azo group introduces conjugation
Key Insights:
  • Anti-inflammatory Potential: Pyrazolo-pyrimidinone derivatives () exhibit activity due to thiazolidinone-mediated inhibition of cyclooxygenase (COX) enzymes. The Target Compound’s thioxo-thiazolidinone moiety may similarly modulate inflammatory pathways .
  • Antimicrobial Activity: Thiazolo-pyrimidines () and azo-linked thiazolidinones () show broad-spectrum activity, suggesting the Target Compound’s thioxo group could enhance redox-mediated bacterial inhibition .

Biological Activity

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. It belongs to the class of heterocyclic compounds and has garnered interest for its possible applications in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of the compound is C24H31N5O4S2C_{24}H_{31}N_{5}O_{4}S_{2} with a molecular weight of approximately 517.7 g/mol. The compound features multiple functional groups, including a thiazolidine ring and a pyrido[1,2-a]pyrimidine core, which contribute to its biological activity.

Property Value
Molecular FormulaC24H31N5O4S2
Molecular Weight517.7 g/mol
IUPAC Name(5Z)-3-(3-ethoxypropyl)-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyRXIHOQWBNRZFOI-ZPHPHTNESA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The thiazolidine and pyrido[1,2-a]pyrimidine moieties allow for specific binding interactions that can modulate biological pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by inhibiting certain enzymes involved in these pathways.

Anticancer Activity

Research has indicated that compounds similar to this one have shown potential in inhibiting cancer cell proliferation. For instance, studies on pyrido[1,2-a]pyrimidines have demonstrated their effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound’s structure suggests potential anti-inflammatory properties. Thiazolidinediones, a class of compounds related to this molecule, are known for their ability to modulate inflammatory responses by acting on nuclear receptors that regulate gene expression involved in inflammation.

Case Studies

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrido[1,2-a]pyrimidine derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that modifications in the structure significantly influenced their potency.
  • In Vivo Models : Animal studies have shown that compounds with similar structures can reduce tumor growth in xenograft models by affecting angiogenesis and metastasis through modulation of vascular endothelial growth factor (VEGF).

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